Direct Head-to-Head PK Comparison: 4-OCF3-Phenyl vs. Adamantyl Urea Inhibitors
The compound is the direct synthetic precursor to 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (Compound 52), a potent sEH inhibitor. When compared head-to-head against its adamantane analogue (Compound 2), the 4-OCF3-phenyl derivative demonstrated a 7-fold increase in potency, a 65-fold higher maximum plasma concentration (Cmax), and a 3300-fold increase in total drug exposure (AUC) following oral administration in mice [1]. This data directly links the 4-(4-(trifluoromethoxy)phenyl)piperidine core to vastly superior pharmacokinetic performance.
| Evidence Dimension | In vivo pharmacokinetic performance (potency, Cmax, AUC) after oral dosing in mice |
|---|---|
| Target Compound Data | 7-fold potency increase; 65-fold Cmax increase; 3300-fold AUC increase (relative to comparator) |
| Comparator Or Baseline | 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea (Compound 2) |
| Quantified Difference | >7x potency, >65x Cmax, >3300x AUC |
| Conditions | Oral administration in mice; carrageenan-induced inflammatory pain model (Rose et al., J Med Chem 2010) |
Why This Matters
This evidence establishes that the 4-(trifluoromethoxy)phenyl motif is fundamental to achieving high systemic exposure and efficacy, a critical selection criterion for hit-to-lead optimization programs targeting sEH.
- [1] Rose TE, Morisseau C, Liu JY, Inceoglu B, Jones PD, Sanborn JR, Hammock BD. 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase. J Med Chem. 2010;53:7067. PMID 20812725. View Source
